molecular formula C20H19ClN4O2 B11653651 (Z)-2-benzyl-4-chloro-5-(2-(2-ethoxybenzylidene)hydrazinyl)pyridazin-3(2H)-one

(Z)-2-benzyl-4-chloro-5-(2-(2-ethoxybenzylidene)hydrazinyl)pyridazin-3(2H)-one

Cat. No.: B11653651
M. Wt: 382.8 g/mol
InChI Key: NEGOOUDPMCWUJM-UUYOSTAYSA-N
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Description

2-BENZYL-4-CHLORO-5-[(2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of dihydropyridazinones This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and an ethoxyphenylmethylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4-CHLORO-5-[(2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-benzyl-4-chloro-3-oxobutanoic acid under acidic conditions to yield the desired dihydropyridazinone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4-CHLORO-5-[(2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BENZYL-4-CHLORO-5-[(2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYL-4-CHLOROPHENOL: Shares the benzyl and chloro substituents but lacks the dihydropyridazinone core.

    5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-BENZYL-4-CHLORO-5-[(2Z)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and its dihydropyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-benzyl-4-chloro-5-[(2Z)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]pyridazin-3-one

InChI

InChI=1S/C20H19ClN4O2/c1-2-27-18-11-7-6-10-16(18)12-22-24-17-13-23-25(20(26)19(17)21)14-15-8-4-3-5-9-15/h3-13,24H,2,14H2,1H3/b22-12-

InChI Key

NEGOOUDPMCWUJM-UUYOSTAYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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